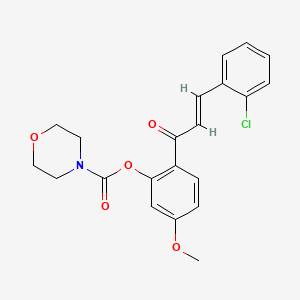

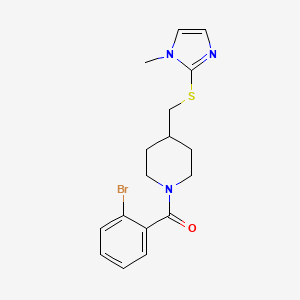

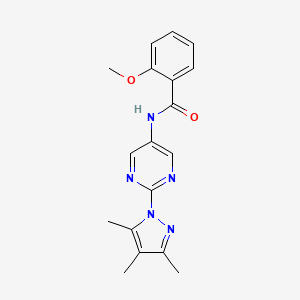

![molecular formula C22H18N2O4S B2371412 3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide CAS No. 868676-54-4](/img/structure/B2371412.png)

3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide” is a complex organic molecule. It contains a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzenesulfonyl group, which is a common component in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific functional groups. The benzoxazole ring, for example, might undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally. These properties would depend on factors such as the compound’s molecular structure and the presence of functional groups .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Therapeutic Potential

Kynurenine 3-Hydroxylase Inhibitors : Analogous compounds have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, showing high affinity in vitro. These inhibitors could block the enzyme in rat and gerbil brains after oral administration, suggesting their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Carbonic Anhydrase Inhibition : Studies on benzenesulfonamide derivatives incorporating triazole moieties revealed their potent inhibition of human carbonic anhydrase isoforms, highlighting their potential for treating glaucoma (A. Nocentini et al., 2016).

Antitumor Activity : Novel benzenesulfonamide derivatives have shown significant in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines, indicating their potential as anticancer agents (J. Sławiński et al., 2006).

COX-2 Inhibition : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has led to the identification of potent, selective, and orally active COX-2 inhibitors, which could benefit the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Mecanismo De Acción

Target of Action

Compounds with a benzoxazole moiety have been studied for their antimicrobial and anticancer properties . They are known to act selectively against Gram-positive bacteria and have antifungal properties .

Mode of Action

Benzoxazole derivatives have been found to exhibit biological activity, including antimicrobial and anticancer effects

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit antimicrobial and anticancer properties , suggesting that they may affect pathways related to these biological processes.

Result of Action

Benzoxazole derivatives have been found to exhibit antimicrobial and anticancer properties . In some cases, these compounds have been found to be toxic to both normal and cancer cells, but in a few cases, toxicity to normal cells is much lower than for cancer cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c25-21(14-15-29(26,27)18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)28-22/h1-13H,14-15H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZVYDUUFFZRRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2371332.png)

![N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2371335.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)

![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)

![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)

![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)

![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)